molecular formula C24H24N6O2S B10902330 1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone

1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone

Cat. No.: B10902330
M. Wt: 460.6 g/mol
InChI Key: NVZMMUHPDDLQHR-UHFFFAOYSA-N
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Description

1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the morpholine and phenyl groups. The final steps involve the formation of the pyrimidine ring and the attachment of the ethanone group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and pyrimidine-based molecules with various substituents. Examples include:

  • 1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}methanol
  • 1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}propane

Uniqueness

The uniqueness of 1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N6O2S

Molecular Weight

460.6 g/mol

IUPAC Name

1-[4-amino-6-methyl-2-(5-methyl-4-morpholin-4-yl-2-phenylthieno[2,3-d]pyrimidin-6-yl)pyrimidin-5-yl]ethanone

InChI

InChI=1S/C24H24N6O2S/c1-13-17-23(30-9-11-32-12-10-30)28-21(16-7-5-4-6-8-16)29-24(17)33-19(13)22-26-14(2)18(15(3)31)20(25)27-22/h4-8H,9-12H2,1-3H3,(H2,25,26,27)

InChI Key

NVZMMUHPDDLQHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N3CCOCC3)C4=CC=CC=C4)C5=NC(=C(C(=N5)N)C(=O)C)C

Origin of Product

United States

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